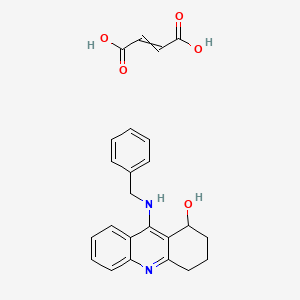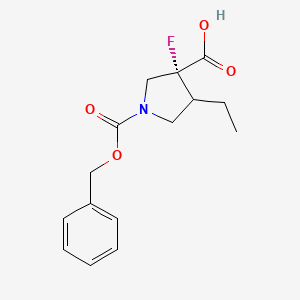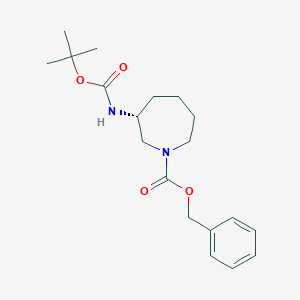
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group and a p-tolyl group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the use of microwave-assisted techniques can enhance reaction efficiency .
化学反应分析
Types of Reactions
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.
科学研究应用
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
(Z)-4-hydroxy-3-(4-(methylsulfonyl)phenyl)-2-(p-tolyl)but-2-enoic acid: This compound shares a similar butenoic acid backbone with additional functional groups that confer different properties.
4-oxo-2-butenoic acids: These compounds are structurally related and have similar reactivity, but their specific substituents can lead to different applications and biological activities.
Uniqueness
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid is unique due to its specific combination of methyl and p-tolyl groups, which influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(Z)-2-methyl-3-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-9- |
InChI 键 |
XAUUADVNCIAJNT-KTKRTIGZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C(/C)\C(=O)O)/C |
规范 SMILES |
CC1=CC=C(C=C1)C(=C(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)

![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)


![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)

